molecular formula C9H10ClN B15251564 5-Chloro-1-methylisoindoline

5-Chloro-1-methylisoindoline

Cat. No.: B15251564
M. Wt: 167.63 g/mol
InChI Key: CJYPGSJYAZWWKY-UHFFFAOYSA-N
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Description

5-Chloro-1-methylisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylisoindoline can be achieved through several methods. One common approach involves the cyclization of 3-chloropropiophenone derivatives. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature conditions.

    Cyclization of 3-Chloropropiophenone:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylisoindoline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides

    Reduction: Formation of reduced isoindoline derivatives

    Substitution: Halogen exchange or nucleophilic substitution at the chlorine position

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium iodide in acetone for halogen exchange

Major Products

    Oxidation: this compound N-oxide

    Reduction: this compound derivatives with reduced nitrogen

    Substitution: 5-Iodo-1-methylisoindoline

Scientific Research Applications

5-Chloro-1-methylisoindoline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups influence the compound’s binding affinity and selectivity. The exact pathways depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-isoindoline: Lacks the methyl group at the 1-position, resulting in different chemical properties.

    1-Methylisoindoline: Lacks the chlorine atom at the 5-position, affecting its reactivity and biological activity.

    5-Bromo-1-methylisoindoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

5-Chloro-1-methylisoindoline is unique due to the combined presence of the chlorine atom and the methyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

5-chloro-1-methyl-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H10ClN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3

InChI Key

CJYPGSJYAZWWKY-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)Cl

Origin of Product

United States

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